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CAS No.: 118184-65-9

Cat. No.: B3176857

Get Quote

Executive Summary
(4-Cyclopropylphenyl)methanamine hydrochloride (CAS: 118184-65-9) is a highly valued

intermediate in medicinal chemistry, primarily utilized in the synthesis of bioactive compounds

targeting the central nervous system (CNS)[1]. Accurate structural validation of this compound

is critical for downstream pharmaceutical applications. This whitepaper provides an in-depth,

causally-driven analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for this molecule, establishing a self-validating framework for analytical

scientists.
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The spectroscopic signature of (4-Cyclopropylphenyl)methanamine hydrochloride is

governed by two major structural features:

Electronic Effects of the Cyclopropyl Group: The cyclopropyl ring possesses unusually high

s-character in its C-C bonds, forming Walsh orbitals. This allows the ring to act as a strong

electron-donating group via hyperconjugation with the adjacent aromatic π -system.

Spectroscopically, this induces an upfield shielding effect on the ortho-aromatic protons in

NMR and provides exceptional resonance stabilization to the benzylic carbocation during

mass spectrometric fragmentation[2].

Salt Form Dynamics: As a hydrochloride salt, the primary amine exists as a protonated

−NH3+​cation. This ionic state drastically alters its physical properties compared to the free

base. It necessitates the use of highly polar, hydrogen-bond-accepting solvents (like DMSO-

d6​) for NMR to prevent rapid proton exchange, and it shifts the N-H stretching frequencies in

IR to a broad, lower-wavenumber region[3].

Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols must be

strictly adhered to when characterizing this compound[3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: DMSO- d6​is selected over CDCl3​due to the ionic nature of the hydrochloride salt.

DMSO strongly solvates the cation-anion pair and slows the quadrupolar relaxation and

proton exchange rates of the nitrogen atom, allowing the −NH3+​broad singlet to be distinctly

resolved.

Protocol:

Weigh accurately 15 mg of the dried analyte.

Dissolve completely in 0.6 mL of anhydrous DMSO- d6​containing 0.03% v/v

tetramethylsilane (TMS) as an internal zero-reference.

Transfer to a 5 mm precision NMR tube.
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Acquire 1H NMR at 400 MHz (16 scans, 90° pulse, relaxation delay 1.5 s) and 13C NMR

at 100 MHz (1024 scans, relaxation delay 2.0 s) at a regulated temperature of 298 K.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR)

Rationale: The hydrochloride salt is moderately hygroscopic. Traditional KBr pellet pressing

can introduce water artifacts (broad O-H stretch at ~3400 cm−1 ) that obscure the critical N-

H stretching region. ATR-FTIR eliminates this sample preparation artifact.

Protocol:

Clean the monolithic diamond ATR crystal with LC-MS grade isopropanol and allow it to

evaporate.

Collect a background spectrum (ambient air).

Place 2-3 mg of the solid crystalline powder directly onto the center of the crystal.

Apply uniform pressure using the mechanical anvil until the force gauge indicates optimal

contact.

Acquire the spectrum from 4000 to 400 cm−1 at a resolution of 4 cm−1 (32 co-added

scans).

Liquid Chromatography-High Resolution Mass
Spectrometry (LC-HRMS)

Rationale: Electrospray Ionization (ESI) in positive mode is the premier technique for pre-

charged species like amine hydrochlorides. The soft ionization yields an intact [M+H]+ ion of

the free base without thermal degradation.

Protocol:

Prepare a 1 μg/mL solution of the compound in a 50:50 mixture of Methanol:Water

containing 0.1% Formic Acid (to ensure complete ionization).
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Inject 2 μL into an ESI-TOF mass spectrometer.

Set capillary voltage to 3.5 kV, desolvation gas temperature to 350°C, and cone voltage to

25 V.

Acquire HRMS data in positive ion mode across a mass range of m/z 50-500.
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Fig 1. Multi-modal spectroscopic validation workflow for structural confirmation.

Spectroscopic Data & Assignments
Table 1: 1H and 13C NMR Assignments (400/100 MHz,
DMSO- d6​)
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Nucleus
Chemical Shift
( δ , ppm)

Multiplicity &
Coupling (J in
Hz)

Integration
Assignment /
Causality

1H 0.65 - 0.70 Multiplet (m) 2H

Cyclopropyl

−CH2​− (Shielded

by ring strain)

1H 0.92 - 0.98 Multiplet (m) 2H

Cyclopropyl

−CH2​− (Shielded

by ring strain)

1H 1.88 - 1.95 Multiplet (m) 1H

Cyclopropyl

−CH− (Methine

proton)

1H 3.98 Singlet (s) 2H

Benzylic −CH2​−

(Deshielded by

adjacent NH3+​)

1H 7.08
Doublet (d),

J=8.0
2H

Ar-H (Ortho to

cyclopropyl,

shielded via

hyperconjugation

)

1H 7.38
Doublet (d),

J=8.0
2H

Ar-H (Ortho to

methanamine)

1H 8.45
Broad Singlet (br

s)
3H

−NH3+​

(Broadened by

14N quadrupolar

relaxation)

13C 9.2 - -
Cyclopropyl

−CH2​−

13C 15.1 - -
Cyclopropyl

−CH−

13C 42.1 - - Benzylic −CH2​−
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13C 125.6 - -
Ar-C (Ortho to

cyclopropyl)

13C 129.1 - -
Ar-C (Ortho to

methanamine)

13C 131.8 - -
Ar-C (Ipso to

methanamine)

13C 144.5 - -
Ar-C (Ipso to

cyclopropyl)

Table 2: Key FTIR Vibrational Modes (ATR)
Wavenumber (
cm−1 )

Intensity Mode
Structural
Assignment

3200 - 2800 Strong, Broad N-H Stretching

−NH3+​group

(Characteristic of

amine hydrochlorides)

3080 Weak C-H Stretching

Cyclopropyl ring C-H

(Higher frequency due

to s-character)

2920, 2850 Medium C-H Stretching Aliphatic benzylic C-H

1605, 1515 Medium C=C Stretching
Aromatic ring

breathing modes

1450 Medium C-H Bending Aliphatic scissoring

820 Strong C-H Out-of-Plane

Para-substituted

benzene ring

(Adjacent 2H

wagging)

Table 3: HRMS Fragmentation Data (ESI-TOF, Positive
Mode)
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Ion Species Formula Calculated m/z Observed m/z
Mass Error
(ppm)

[M+H]+ C10​H14​N+ 148.1121 148.1125 +2.7

Fragment 1 C10​H11+​ 131.0855 131.0858 +2.3

Mechanistic Analysis of MS Fragmentation
Under Collision-Induced Dissociation (CID), protonated benzylamines characteristically

undergo a highly specific fragmentation pathway initiated by the neutral loss of ammonia ( NH3​

, 17 Da)[5][6].

For (4-Cyclopropylphenyl)methanamine, the heterolytic cleavage of the C−N bond generates a

highly stable 4-cyclopropylbenzyl cation (m/z 131.0855). The exceptional stability of this

fragment is driven by the resonance delocalization of the positive charge into the aromatic ring,

which is further augmented by the electron-donating Walsh orbitals of the para-cyclopropyl

group[7]. Subsequent high-energy fragmentation often involves isomerization to a tropylium-

type ion followed by ring cleavage[5].
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Fig 2. Proposed ESI-MS/MS fragmentation pathway of the protonated molecular ion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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